molecular formula C9H16Cl2N4O B3089446 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1193389-74-0

4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B3089446
CAS No.: 1193389-74-0
M. Wt: 267.15
InChI Key: VXDDOZFBOITQNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound acts as an antagonist of the α2-adrenergic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, blocking the receptor and preventing its activation by endogenous catecholamines.

Chemical Reactions Analysis

4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major products formed from these reactions include various substituted pyrimidine derivatives, which are often used in further chemical synthesis and research .

Scientific Research Applications

4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and biochemical properties, highlighting the uniqueness of this compound in its specific research and industrial applications.

Properties

IUPAC Name

4-methoxy-2-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDDOZFBOITQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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